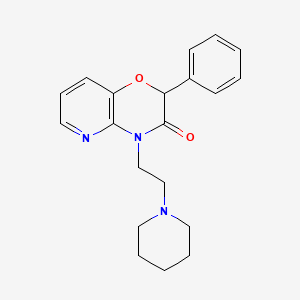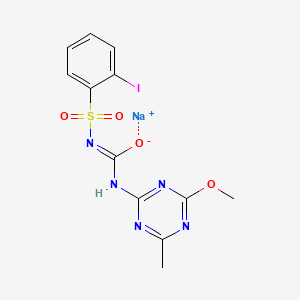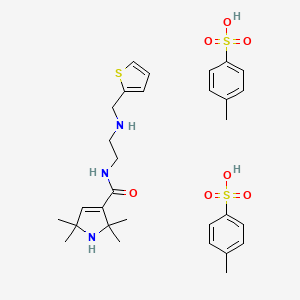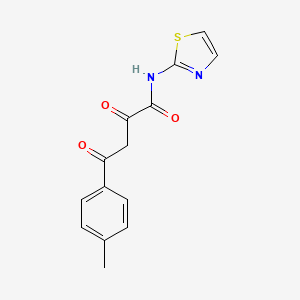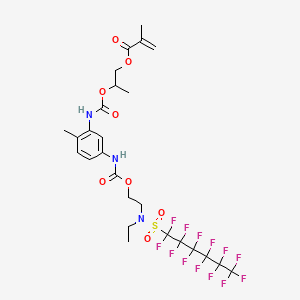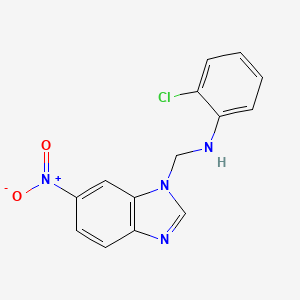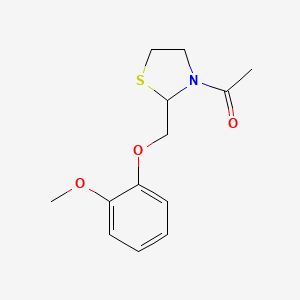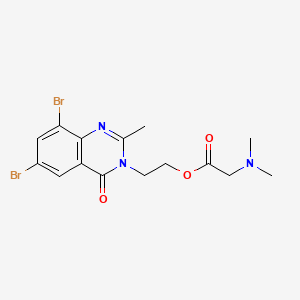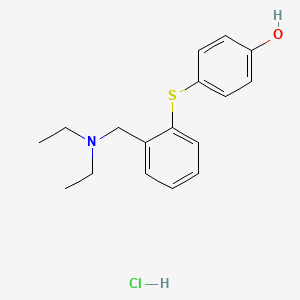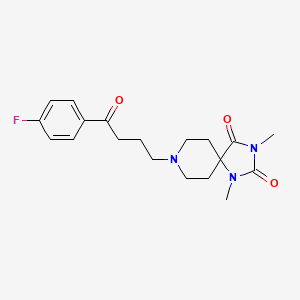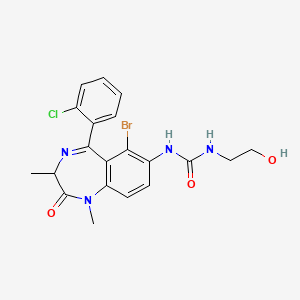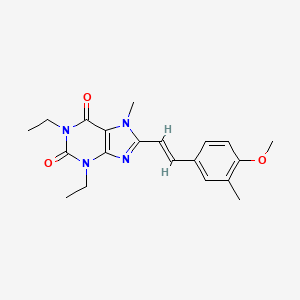
p-Sulfanilylbenzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Sulfanilylbenzylamine: is an organic compound with the molecular formula C₁₃H₁₄N₂O₂S and a molecular weight of 262.33 g/mol . It is also known by other names such as 4-[(4-Aminophenyl)sulfonyl]benzenemethanamine . This compound is characterized by its sulfonamide group, which is a key functional group in many antibacterial agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Sulfanilylbenzylamine typically involves the reaction of 4-aminobenzenesulfonyl chloride with benzylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at a temperature range of 0-5°C to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or recrystallization techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: p-Sulfanilylbenzylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry: p-Sulfanilylbenzylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the interactions of sulfonamide compounds with enzymes and other biological molecules .
Medicine: This compound is a key intermediate in the synthesis of antibacterial agents, particularly those targeting bacterial folate synthesis .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of p-Sulfanilylbenzylamine involves its interaction with bacterial enzymes involved in folate synthesis. The sulfonamide group mimics p-aminobenzoic acid (PABA) , a substrate for the enzyme dihydropteroate synthase . By competitively inhibiting this enzyme, this compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparación Con Compuestos Similares
- Sulfanilamide
- Sulfadiazine
- Sulfamethoxazole
Comparison: Compared to these similar compounds, p-Sulfanilylbenzylamine has a unique benzylamine moiety, which may confer different pharmacokinetic and pharmacodynamic properties. This uniqueness can be leveraged to develop new antibacterial agents with improved efficacy and reduced resistance .
Propiedades
Número CAS |
4393-19-5 |
|---|---|
Fórmula molecular |
C13H14N2O2S |
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
4-[4-(aminomethyl)phenyl]sulfonylaniline |
InChI |
InChI=1S/C13H14N2O2S/c14-9-10-1-5-12(6-2-10)18(16,17)13-7-3-11(15)4-8-13/h1-8H,9,14-15H2 |
Clave InChI |
HLCZHPINLSRYNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)S(=O)(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



